9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine family This compound is characterized by the presence of a fluorophenyl group, a hydroxyphenyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Assembly: The final compound is assembled through amide bond formation, typically using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the purine core can be reduced to form hydroxyl derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-chlorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(4-bromophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(4-methylphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Uniqueness
Compared to its analogs, 9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chlorinated, brominated, and methylated counterparts.
Properties
IUPAC Name |
9-(4-fluorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c19-10-4-6-11(7-5-10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-2-1-3-12(25)8-9/h1-8,25H,(H2,20,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCYSCQPOHNTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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